molecular formula C12H8ClNO3 B1605464 1-Chloro-2-(4-nitrophenoxy)benzene CAS No. 2091-61-4

1-Chloro-2-(4-nitrophenoxy)benzene

Cat. No.: B1605464
CAS No.: 2091-61-4
M. Wt: 249.65 g/mol
InChI Key: YRXPWHHZVCKCLN-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-nitrophenoxy)benzene ( 2091-61-4) is an organic compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 g/mol . This chemical, which is a diphenyl ether derivative, is characterized by a melting point of 74-76 °C . It is a valuable building block and intermediate in scientific research, particularly in the development of novel pharmaceutical compounds and fine chemicals . Its structure features both chloro and nitro functional groups, making it a versatile reactant for further synthetic transformations. Available with a high purity level of 99% , it is supplied for Research Use Only. This product is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications. Proper handling procedures should be followed, including using personal protective equipment, working in a well-ventilated area, and avoiding the formation of dust and aerosols . It should be stored tightly closed in a cool, dry, and well-ventilated location . The REACH preregistration for this compound is verified until June 1st, 2018 .

Properties

IUPAC Name

1-chloro-2-(4-nitrophenoxy)benzene
Source PubChem
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InChI

InChI=1S/C12H8ClNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXPWHHZVCKCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175066
Record name Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI)
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Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2091-61-4
Record name 1-Chloro-2-(4-nitrophenoxy)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, o-chlorophenyl p-nitrophenyl
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Record name Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI)
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Record name 2-chloro-1-(4-nitrophenoxy)benzene
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Synthetic Methodologies and Precursor Development of 1 Chloro 2 4 Nitrophenoxy Benzene

Established Synthetic Routes to 1-Chloro-2-(4-nitrophenoxy)benzene

The formation of the ether linkage in this compound is primarily achieved through well-established synthetic protocols for diaryl ether synthesis, including nucleophilic aromatic substitution (SNAr) and Ullmann condensation reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies via Phenoxide Intermediates

Nucleophilic aromatic substitution is a cornerstone for the synthesis of diaryl ethers like this compound. This reaction typically involves the attack of a nucleophile on an aromatic ring that is activated by the presence of electron-withdrawing groups.

The most plausible SNAr pathway for synthesizing the target compound involves the reaction of an activated chloronitrobenzene with a phenoxide. The presence of a nitro group (—NO₂) ortho or para to a halogen atom significantly activates the aromatic ring toward nucleophilic attack. mdpi.com This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

A probable synthetic route is the reaction of 1,2-dichlorobenzene with 4-nitrophenol (B140041) in the presence of a base. The base deprotonates the phenol to form the more nucleophilic 4-nitrophenoxide ion, which then attacks one of the chlorine-bearing carbons of 1,2-dichlorobenzene.

Alternatively, and perhaps more efficiently, 1-chloro-2-nitrobenzene (B146284) can be reacted with 4-chlorophenol (B41353). In this case, the nitro group on the 1-chloro-2-nitrobenzene ring provides the necessary activation for the substitution to occur.

Role of Specific Catalysts and Reaction Conditions in Ether Formation

The synthesis of diaryl ethers via SNAr or Ullmann-type reactions is highly dependent on the reaction conditions and the presence of catalysts.

Reaction Conditions:

Base: A crucial component is a base, which is used to generate the phenoxide nucleophile from the corresponding phenol. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs₂CO₃).

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methylpyrrolidone (NMP). These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, especially for less reactive aryl halides. wikipedia.org

Catalysts: While many SNAr reactions can proceed without a catalyst, the Ullmann condensation, another important method for diaryl ether synthesis, traditionally requires a copper catalyst. byjus.comorganic-chemistry.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with various ligands, which can facilitate the reaction under milder conditions. nih.gov For some SNAr reactions, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases. researchgate.net

Interactive Data Table: Typical Reaction Parameters for Diaryl Ether Synthesis

Parameter Typical Conditions/Reagents Role in the Reaction
Aryl Halide Activated with electron-withdrawing groups (e.g., -NO₂) Electrophilic substrate for nucleophilic attack
Phenol Substituted or unsubstituted phenols Precursor to the nucleophilic phenoxide
Base K₂CO₃, Cs₂CO₃, NaOH Deprotonates the phenol to form the phenoxide
Solvent DMSO, DMF, NMP Polar aprotic solvent to facilitate the reaction
Catalyst Copper (for Ullmann), Phase-transfer catalysts Lowers activation energy and improves yield
Temperature Often elevated (e.g., >100 °C) Provides energy to overcome the reaction barrier

Exploration of Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for diaryl ether synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comresearcher.lifenih.gov The application of microwave technology to the synthesis of diaryl ethers has been shown to be highly effective, sometimes eliminating the need for a catalyst. nih.govtsijournals.commdpi.com

Catalyst Development: Research is ongoing to develop more efficient and environmentally benign catalysts for diaryl ether synthesis. This includes the use of more readily available and less toxic metals as alternatives to traditional catalysts. Furthermore, the development of recyclable catalysts is a key area of focus to improve the sustainability of these processes. rsc.org

Sustainable Solvents and Conditions: Efforts are being made to replace traditional polar aprotic solvents with more environmentally friendly alternatives. Additionally, solvent-free reaction conditions are being explored, which can significantly reduce waste and simplify product purification. researcher.life

Utility as a Versatile Synthetic Intermediate

The structure of this compound, featuring a diaryl ether core with nitro and chloro substituents, makes it a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. nih.govacs.org

Precursor in Pharmaceutical Synthesis

The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govrsc.orgmdpi.com Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of diverse heterocyclic compounds and are used in the production of various drugs. mdpi.comresearchgate.net

The functional groups on this compound offer multiple avenues for further chemical modification:

Nitro Group Reduction: The nitro group can be readily reduced to an amino group (—NH₂). This transformation is a key step in the synthesis of many pharmaceuticals, as the resulting aniline derivative can undergo a variety of reactions, such as amide bond formation or the construction of heterocyclic rings. mdpi.comorganic-chemistry.org

Further Nucleophilic Substitution: The remaining chlorine atom on the benzene (B151609) ring can potentially be replaced by other nucleophiles under specific conditions, allowing for the introduction of additional functional groups.

The versatility of similar chloro-nitro-substituted aromatic compounds as intermediates in the synthesis of a broad spectrum of drug candidates highlights the potential of this compound in pharmaceutical development. nbinno.comnbinno.com

Building Block for Agrochemicals

The diaryl ether linkage is also a common feature in many commercial agrochemicals, particularly herbicides. acs.orgresearchgate.net The class of diphenyl ether herbicides, for instance, is known for its effectiveness in controlling broadleaf weeds. purdue.edu

Similar to its role in pharmaceutical synthesis, this compound can serve as a precursor for agrochemicals. The modification of its functional groups can lead to the development of new herbicides, fungicides, or insecticides. nbinno.com The presence of chlorine and nitro groups on the aromatic rings is a common feature in many pesticides, and the diaryl ether structure can be tailored to target specific biological pathways in weeds or pests. nih.gov

Interactive Data Table: Functional Groups of this compound and Their Potential for Derivatization

Functional Group Potential Chemical Transformation Relevance
Nitro Group (-NO₂) Reduction to an amino group (-NH₂) Key step for synthesizing amides, heterocycles for pharmaceuticals and agrochemicals.
Chloro Group (-Cl) Nucleophilic substitution, cross-coupling reactions Allows for the introduction of diverse functional groups.
Diaryl Ether Linkage Core scaffold A common and often essential structural motif in bioactive molecules.

Intermediates for Advanced Dyes and Specialty Chemicals

While specific documentation detailing the use of this compound in dye manufacturing is not extensively available in public literature, its structural features are characteristic of intermediates used in the synthesis of dyes and specialty chemicals. Structurally related compounds, such as 1-chloro-4-nitrobenzene (B41953), are well-established intermediates in the industrial production of azo and sulfur dyes. mdpi.comhplcindia.com

The value of this compound as a precursor lies in its potential for chemical modification. The nitro group can be readily reduced to an amino group (-NH2), a fundamental step in creating chromophores, the parts of a molecule responsible for color. This resulting aromatic amine can then be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes. The presence of the chloro-substituent on the second phenyl ring offers a site for further functionalization, allowing for the fine-tuning of the final dye's properties, such as its color, fastness, and solubility.

In the realm of specialty chemicals, its diaryl ether structure can be incorporated into polymers or other materials to enhance thermal stability or confer specific electronic properties. The general class of chlorinated nitroaromatics serves as crucial intermediates for agrochemicals, pharmaceuticals, and rubber processing chemicals. nbinno.comgoogle.com

Table 1: Potential Applications as an Intermediate

Final Product Class Key Transformation Relevant Functional Group
Advanced Dyes (e.g., Azo) Reduction, Diazotization, Coupling Nitro (-NO2)
Specialty Polymers Polymerization Diaryl Ether Backbone
Agrochemicals Nucleophilic Substitution Chloro (-Cl)

Development of Other Nitrogen-Containing Aromatic Compounds

The synthesis of other nitrogen-containing aromatic compounds from this compound primarily revolves around the transformation of the nitro group. The reduction of aromatic nitro compounds is a powerful and widely utilized method for introducing an amino group into a molecule. oecd.org

Reduction to Aniline Derivative: The most fundamental transformation is the reduction of the nitro group to an amine, yielding 2-(2-chlorophenoxy)-4-aminobenzene . This reaction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over Pd/C or PtO₂) or chemical reagents like iron, zinc, or tin in acidic media. The resulting aniline derivative is a significantly more versatile intermediate.

Further Synthetic Pathways: From 2-(2-chlorophenoxy)-4-aminobenzene, a multitude of other nitrogen-containing compounds can be developed:

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (HNO₂). This highly reactive intermediate is a cornerstone of synthetic chemistry, enabling the introduction of various substituents (e.g., -OH, -CN, -F, -Br) onto the aromatic ring via Sandmeyer or related reactions.

Acylation: Reaction with acyl chlorides or anhydrides converts the amino group into an amide. This is often used as a protecting group or to synthesize biologically active molecules.

N-Formylation: The nitro group can be directly converted to an N-formylated product, a class of compounds with wide applications in the manufacturing of heterocycles, dyes, and pharmaceuticals. acs.org This process can utilize various C1 formylating reagents. acs.org

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, further diversifying the range of accessible derivatives.

These transformations underscore the role of this compound as a foundational material for producing a broad spectrum of complex aromatic compounds with applications in medicinal chemistry, materials science, and industrial chemical synthesis.

Table 2: Key Synthetic Transformations and Products

Starting Material Reaction Key Reagents Product
This compound Reduction H₂/Pd/C or Fe/HCl 2-(2-chlorophenoxy)-4-aminobenzene
2-(2-chlorophenoxy)-4-aminobenzene Diazotization NaNO₂/HCl 2-(2-chlorophenoxy)-4-diazonium chloride
2-(2-chlorophenoxy)-4-aminobenzene Acylation Acetyl chloride N-(4-(2-chlorophenoxy)phenyl)acetamide

Molecular Structure and Advanced Spectroscopic Characterization of 1 Chloro 2 4 Nitrophenoxy Benzene

Spectroscopic Analysis for Fine Structural Elucidation

A complete spectroscopic profile, which is crucial for understanding the molecule's behavior and properties, remains largely uncharacterized in publicly accessible literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While the PubChem database entry for 1-Chloro-2-(4-nitrophenoxy)benzene indicates the existence of a 13C NMR spectrum, the actual data, including chemical shifts and coupling constants, are not provided. nih.gov Information from high-resolution proton (¹H) NMR, which would be essential for a detailed analysis of the aromatic proton environments and for inferring conformational preferences of the phenyl rings, is also unavailable. Without this primary data, a meaningful discussion on the stereochemical and conformational aspects based on NMR is not possible.

Mass Spectrometry for Molecular Fragmentation Pathways and Isomeric Differentiation

The National Institute of Standards and Technology (NIST) has reported a Kovats Retention Index for this compound, which is a data point relevant to its chromatographic behavior in gas chromatography-mass spectrometry. nih.gov However, detailed studies on its electron ionization or other mass spectrometry techniques that would elucidate its characteristic molecular fragmentation pathways are not found in the searched results. Such studies are vital for confirming the molecular structure and for differentiating it from its isomers.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

No specific experimental data for the infrared (IR), Raman, or Ultraviolet-Visible (UV-Vis) spectra of this compound could be located. This type of data is fundamental for identifying its functional groups (such as the C-Cl, C-O-C ether linkage, and NO₂ nitro group) and for probing the electronic transitions within the molecule, which are influenced by the interaction between the two aromatic rings and the substituents.

X-ray Crystallography and Solid-State Structure Determination

The solid-state structure of this compound has not been reported in the Cambridge Structural Database or other crystallographic resources found during the search.

Analysis of Molecular Geometry and Conformational Preferences (e.g., Dihedral Angles Between Phenyl Rings and Nitro Group)

Without X-ray crystallographic data, definitive information on the molecule's geometry, including bond lengths, bond angles, and the critical dihedral angles between the planes of the two phenyl rings and the orientation of the nitro group, remains unknown. These parameters are essential for understanding the molecule's three-dimensional shape and conformational preferences in the solid state.

Investigation of Intermolecular Interactions in the Crystal Lattice (e.g., π...π Stacking, Hydrogen Bonding, Halogen Bonding, Cl...O Contacts)

Similarly, the absence of a crystal structure analysis means there is no information on the intermolecular forces that govern the packing of the molecules in the crystal lattice. Details regarding potential π-π stacking interactions between the aromatic rings, C-H···O hydrogen bonds, or specific halogen (Cl···O) contacts cannot be determined.

Assessment of Polymorphism and Co-crystallization Potential

The solid-state properties of a chemical compound, such as its crystalline form, are of significant interest as they can influence physical properties like solubility and melting point. The ability of a compound to exist in more than one crystalline form is known as polymorphism. To date, specific studies on the polymorphic behavior of this compound have not been reported in the reviewed literature. However, the potential for polymorphism can be inferred from the structural characteristics of the molecule and general principles of crystal engineering.

Polymorphism is a common phenomenon in organic molecules, particularly those with rigid aromatic rings and functional groups capable of participating in various intermolecular interactions. In the case of this compound, the presence of aromatic rings allows for potential π-π stacking interactions, while the nitro group and the chloro substituent can engage in dipole-dipole interactions and potentially weak hydrogen bonds. The flexibility of the ether linkage allows for different molecular conformations, which can, in turn, lead to different packing arrangements in the crystal lattice, giving rise to polymorphs. A comprehensive polymorph screen would typically involve crystallization from a variety of solvents with different polarities and under various temperature conditions to explore the landscape of possible crystalline forms. international-pharma.comeuropeanpharmaceuticalreview.com

Co-crystallization is another avenue for modifying the solid-state properties of a compound. It involves the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. The selection of a suitable co-former is crucial and is often guided by principles of supramolecular chemistry, such as hydrogen bonding compatibility. For this compound, potential co-formers could be molecules that can form strong and directional intermolecular interactions, such as hydrogen bonds, with the nitro group. While specific co-crystallization studies for this compound are not available, the general approach would involve screening a library of pharmaceutically acceptable co-formers that possess functional groups complementary to those of the target molecule. nih.govnih.gov

Table 1: Potential Intermolecular Interactions in this compound Relevant to Polymorphism and Co-crystallization

Interaction TypePotential Participating GroupsSignificance
π-π StackingPhenyl ringsContributes to the stabilization of the crystal lattice.
Dipole-DipoleNitro group (NO₂), Chloro group (Cl)Influences molecular packing and orientation.
Weak C-H···O Hydrogen BondsAromatic C-H bonds and oxygen atoms of the nitro or ether groupCan play a role in directing the crystal packing arrangement.

Advanced Conformational Analysis and Atropisomerism Studies

Conformational analysis of diaryl ethers often reveals a "skewed" or non-planar arrangement of the aromatic rings to minimize steric hindrance between the ortho substituents and the adjacent ring. In this compound, the presence of a chlorine atom at the ortho position of one of the phenyl rings is expected to introduce significant steric strain, forcing the rings out of a coplanar arrangement. The dihedral angles (the angles between the planes of the two aromatic rings) are crucial parameters in describing the conformation. For polybrominated diphenyl ethers (PBDEs), which are structurally analogous, substitution at the ortho positions forces the aromatic rings to be orthogonal to one another. nih.govcdc.gov This suggests that this compound likely adopts a twisted conformation.

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformational isomers (atropisomers). For diaryl ethers to exhibit atropisomerism, there must be sufficiently bulky substituents at the ortho positions of both rings to restrict free rotation. In the case of this compound, one ring is substituted with a chlorine atom at the ortho position, while the other ring has no ortho substituents. The presence of a single ortho substituent may not be sufficient to create a rotational barrier high enough for the compound to be considered atropisomeric at room temperature. nih.gov However, the barrier to rotation would still be a key characteristic of the molecule's dynamic behavior.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the rotational energy barrier and to identify the most stable conformations of such molecules. These calculations can provide valuable insights into the conformational preferences and the likelihood of atropisomerism.

Table 2: Key Structural Features Influencing the Conformation of this compound

FeatureDescriptionExpected Influence on Conformation
Diaryl Ether LinkageTwo C-O single bonds connecting the aromatic rings.Allows for rotational flexibility, leading to different conformations.
Ortho-Chloro SubstituentA chlorine atom at the 2-position of one phenyl ring.Induces steric hindrance, promoting a non-planar (skewed) conformation.
4-Nitro GroupA nitro group at the para position of the second phenyl ring.Primarily influences electronic properties but can also participate in intermolecular interactions affecting crystal packing.

Reactivity Mechanisms and Chemical Transformation Pathways of 1 Chloro 2 4 Nitrophenoxy Benzene

Electrophilic Aromatic Substitution (EAS) Potential and Directional Control

Electrophilic aromatic substitution on the 1-Chloro-2-(4-nitrophenoxy)benzene molecule is complex due to the presence of two distinct aromatic rings with multiple substituents. The mechanism involves the attack of an electrophile (e.g., NO₂⁺ in nitration) on the electron-rich π system of a benzene (B151609) ring to form a positively charged intermediate (a Wheland intermediate or sigma complex), followed by the loss of a proton to restore aromaticity. scribd.com

The directional control is dictated by the existing substituents on each ring:

Ring A (Chlorobenzene moiety): This ring is substituted with a chlorine atom (ortho, para-directing, deactivating) and a 2-(4-nitrophenoxy) group. askfilo.comvedantu.com The nitrophenoxy group as a whole is strongly electron-withdrawing due to the nitro substituent, making it a powerful deactivator of Ring A towards electrophilic attack. Substitution on this ring would be extremely difficult and require harsh conditions. If substitution were to occur, predicting the regioselectivity would be complex, involving the interplay between the o,p-directing chloro group and the deactivating, likely meta-directing influence of the large ether substituent.

Reductive and Oxidative Transformations of Functional Groups

The chemical reactivity of this compound is significantly influenced by its constituent functional groups—the nitro group and the chloro-substituted aromatic rings. These sites are amenable to a variety of reductive and oxidative transformations, enabling the synthesis of diverse derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 2-(2-chlorophenoxy)-5-aminobenzene. This reaction fundamentally alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which in turn modifies the reactivity of the aromatic ring. A variety of methods are available for the reduction of aromatic nitro compounds, with the choice of reagent often dictated by factors such as chemoselectivity, reaction conditions, and substrate tolerance.

Commonly employed methods for this transformation include catalytic hydrogenation and metal-based reductions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a highly efficient method. For instance, the hydrogenation of related chloronitrobenzene derivatives has been successfully achieved using Pt/C catalysts, sometimes in the presence of promoters to enhance selectivity and prevent dehalogenation. google.comrsc.org A study on the hydrogenation of 4-chloro-2-nitrophenol (B165678) demonstrated that a 1% Pt/C catalyst was effective for the exclusive formation of 4-chloro-2-aminophenol, with the reaction showing first-order dependence on the substrate, catalyst, and hydrogen pressure. researchgate.net In a similar vein, solvent-free selective hydrogenation of o-chloronitrobenzene to o-chloroaniline has been reported over a robust Pt/Fe₃O₄ catalyst with high selectivity. rsc.org

Metal-based reductions in acidic media offer a classic and reliable alternative. The use of iron powder in acetic acid is a well-established method for the reduction of nitroarenes. This method has been successfully applied to the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene from its corresponding nitro derivative, achieving a high yield. Other metals such as tin (Sn) or zinc (Zn) in the presence of a strong acid like hydrochloric acid are also effective.

The following table summarizes various reagent systems applicable to the reduction of the nitro group in aromatic compounds, which can be extrapolated for this compound.

Reagent SystemDescriptionPotential Advantages
H₂/Pd/C or Pt/C Catalytic hydrogenation with hydrogen gas over a palladium or platinum catalyst.High efficiency, clean reaction with water as the only byproduct.
Fe/CH₃COOH Reduction using iron powder in acetic acid.Cost-effective, widely used in industrial applications.
SnCl₂/HCl Reduction using tin(II) chloride in hydrochloric acid.Mild conditions, often used for selective reductions.
Zn/HCl Reduction using zinc metal in hydrochloric acid.Strong reducing agent, effective for a wide range of nitro compounds.
Sodium Hydrosulfite (Na₂S₂O₄) Reduction using a dithionite (B78146) salt, often in a biphasic system.Can be used under neutral or slightly alkaline conditions.

It is important to consider the potential for side reactions, such as hydrodechlorination, especially during catalytic hydrogenation under harsh conditions. The choice of catalyst and reaction parameters can be optimized to favor the desired amino product.

Mechanistic Studies of Aromatic Ring Hydroxylation

The introduction of a hydroxyl group onto one of the aromatic rings of this compound represents a significant functionalization. While specific mechanistic studies on the direct hydroxylation of this particular compound are not extensively documented in the reviewed literature, general mechanisms of aromatic hydroxylation provide a framework for understanding this transformation. Aromatic hydroxylation can proceed through several pathways, often involving highly reactive intermediates and depending on the specific reagents used. nih.govnih.govfiveable.meacs.orgacs.org

One common pathway involves electrophilic aromatic substitution, where a potent electrophilic hydroxylating agent attacks the electron-rich aromatic ring. Such reactions are often facilitated by strong oxidizing agents or specialized catalytic systems. For instance, Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) salt) generates hydroxyl radicals (•OH), which are highly reactive electrophiles capable of attacking aromatic rings. The mechanism involves the formation of a hydroxycyclohexadienyl radical intermediate, which can then be oxidized to the corresponding phenol.

Another well-studied mechanism, particularly in biological systems, is catalyzed by cytochrome P450 enzymes. acs.org These enzymes utilize an iron(IV)-oxo species to hydroxylate aromatic substrates. The proposed mechanisms can involve the formation of an epoxide intermediate which then rearranges to the phenol, or a direct electrophilic attack of the iron-oxo species on the aromatic ring, leading to a cationic intermediate that subsequently collapses to the product. nih.govacs.org A "NIH shift" mechanism, involving the migration of a hydrogen atom during the reaction, is also a known pathway in enzymatic hydroxylations. acs.org

For non-enzymatic systems, the hydroxylation of deactivated aromatic rings, such as those present in this compound, is challenging due to the electron-withdrawing nature of the nitro and chloro substituents. These groups decrease the nucleophilicity of the aromatic rings, making them less susceptible to attack by electrophiles. Therefore, forceful conditions or highly reactive hydroxylating systems would likely be required.

Regioselective Functionalization and Derivatization Reactions

The presence of multiple substituents on the two aromatic rings of this compound offers opportunities for regioselective functionalization and derivatization. The directing effects of the existing groups—the chloro, nitro, and phenoxy substituents—play a crucial role in determining the position of incoming electrophiles or nucleophiles.

In electrophilic aromatic substitution reactions, the reactivity and orientation of substitution are governed by the electronic nature of the substituents already present on the benzene rings. byjus.comvaia.com The nitro group is a strong deactivating group and a meta-director. The chloro group is also deactivating but is an ortho-, para-director due to the lone pairs on the chlorine atom that can be donated into the ring through resonance. The phenoxy group is an activating group and an ortho-, para-director.

Considering the combined effects of these substituents:

On the nitro-substituted ring: The nitro group strongly deactivates this ring towards electrophilic attack. The phenoxy ether linkage, being an activating ortho-, para-director, would direct incoming electrophiles to the positions ortho and para to it. However, the powerful deactivating effect of the nitro group would likely make this ring significantly less reactive than the chloro-substituted ring.

On the chloro-substituted ring: The chloro substituent is a deactivating ortho-, para-director. The phenoxy group attached to this ring is also an ortho-, para-director. Therefore, electrophilic attack would be favored on this ring, primarily at the positions ortho and para to the activating phenoxy group and ortho/para to the chloro group, while avoiding steric hindrance.

The following table summarizes the expected major products for common electrophilic aromatic substitution reactions on the more reactive chloro-substituted ring of this compound.

ReactionReagentsExpected Major Product Position(s)
Nitration HNO₃/H₂SO₄Substitution on the chloro-substituted ring, likely at the position para to the ether linkage.
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃Substitution on the chloro-substituted ring, likely at the position para to the ether linkage.
Sulfonation SO₃/H₂SO₄Substitution on the chloro-substituted ring, likely at the position para to the ether linkage.
Friedel-Crafts Alkylation R-Cl/AlCl₃Substitution on the chloro-substituted ring, likely at the position para to the ether linkage.
Friedel-Crafts Acylation R-COCl/AlCl₃Substitution on the chloro-substituted ring, likely at the position para to the ether linkage.

Following the reduction of the nitro group to an amino group, the resulting 2-(2-chlorophenoxy)-5-aminobenzene becomes highly activated towards electrophilic substitution. The amino group is a strong activating, ortho-, para-director. This allows for a wide range of derivatization reactions, such as acylation, alkylation, diazotization followed by Sandmeyer reactions, and the formation of sulfonamides. The derivatization of the amino group is a common strategy to introduce further chemical diversity. waters.comscience.govnih.govgoogle.com For example, acylation of the amine can be achieved using acid chlorides or anhydrides to form amides, which can be important for modulating the biological activity or physical properties of the molecule.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly on the nitro-substituted ring. youtube.comyoutube.comresearchgate.netlibretexts.orgnih.gov The presence of the strongly electron-withdrawing nitro group in the para position to the ether linkage can facilitate the attack of strong nucleophiles, potentially leading to the displacement of the 2-chlorophenoxy group. The viability of such a reaction would depend on the strength of the nucleophile and the reaction conditions.

Computational Chemistry and Theoretical Insights into 1 Chloro 2 4 Nitrophenoxy Benzene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of the molecular and electronic structure of 1-Chloro-2-(4-nitrophenoxy)benzene.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.org

In this compound, the distribution of the HOMO and LUMO across the molecule identifies the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally corresponds to higher reactivity. For instance, in a study of coronene (B32277) and its derivatives, the HOMO-LUMO gap was found to be a key indicator of their electronic properties. researchgate.net FMO analysis can predict whether reactions are thermally or photochemically allowed, complementing other approaches like the Woodward-Hoffmann rules. imperial.ac.uk

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

TermDescription
HOMO Highest Occupied Molecular Orbital. Represents the outermost electrons and is involved in electron donation.
LUMO Lowest Unoccupied Molecular Orbital. Represents the lowest energy level for accepting electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap often indicates higher chemical reactivity.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution and Intermolecular Interactions

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant in the solid-state structure of related compounds. For example, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene is stabilized by π-π contacts between adjacent benzene (B151609) rings, C-H···O hydrogen bonds, and close Cl···O contacts. researchgate.netmdpi.com The EPS map of this compound would likely show negative potential (red regions) around the oxygen atoms of the nitro group and the ether linkage, indicating their role as hydrogen bond acceptors. Positive potential (blue regions) would be expected on the hydrogen atoms of the benzene rings.

Quantum Chemical Descriptors and Their Correlation with Experimental Data

A variety of quantum chemical descriptors can be calculated to quantify different aspects of a molecule's properties. These descriptors can often be correlated with experimentally determined properties, providing a bridge between theoretical calculations and real-world observations.

Table 2: Selected Quantum Chemical Descriptors

DescriptorDefinitionRelevance
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular forces.
Polarizability The ease with which the electron cloud of a molecule can be distorted by an external electric field.Affects intermolecular interactions and optical properties.
Hardness (η) A measure of the resistance to change in electron distribution. Calculated as half the HOMO-LUMO gap.Higher hardness correlates with lower reactivity.
Electronegativity (χ) The power of an atom or group to attract electrons.Determines the nature of chemical bonds.

While specific experimental data for this compound is limited in the provided search results, data for related compounds like 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene (B41953) is available and can be used for comparative purposes. nist.govchemeo.comnist.gov For example, the experimental enthalpy of fusion and vaporization can be compared with values derived from computational models. nist.govchemeo.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be employed to study its dynamic behavior over time. MD simulations can model the interactions of this compound with solvent molecules, providing a more realistic picture of its behavior in solution. These simulations can elucidate how the solvent influences the conformational preferences of the molecule and its reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states. rsc.org For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies can map out the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. For instance, in the alkaline hydrolysis of 2,4,6-trinitrotoluene, computational methods have been used to identify different reaction pathways and their corresponding energy barriers. rsc.org Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Biological Activities and Mechanistic Pharmacology of 1 Chloro 2 4 Nitrophenoxy Benzene and Its Analogues

Investigations into Antiviral Efficacy

The structural framework of 1-chloro-2-(4-nitrophenoxy)benzene, featuring two phenyl rings linked by an ether bond, is a common motif in various biologically active molecules. Analogues sharing this diaryl ether structure have been explored for their antiviral properties.

While direct evidence for this compound against the Influenza A virus is not prominent in current research, studies on its analogues, such as nitrophenoxy-containing compounds, suggest potential antiviral mechanisms. For instance, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have been designed and synthesized as potential antiviral agents. researchgate.net These compounds were developed to target deubiquitinase (DUB) enzymes, which are crucial for the replication and invasion of several viruses, including Adenovirus, HSV-1, and coxsackievirus. researchgate.net By inhibiting these enzymes, the compounds can disrupt the viral life cycle.

The general mechanism of action for many antiviral diaryl ether analogues involves the inhibition of critical viral or host cell proteins necessary for viral replication. For influenza, this could theoretically involve interference with viral entry, replication of the viral genome within the host cell nucleus, or the release of new virions from the cell. nih.gov For example, other classes of compounds, like chalcones, which also possess two aromatic rings, have shown activity against influenza by inhibiting viral reverse transcriptase (RT). nih.gov

A study on 4-(2-nitrophenoxy)benzamide derivatives demonstrated significant antiviral activity against a panel of viruses, as detailed in the table below.

Compound IDTarget VirusIC₅₀ (µM)
8c Adenovirus10.22
8d HSV-111.53
10b Coxsackievirus12.41
8a SARS-CoV-214.82
Data sourced from a study on 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents. researchgate.net

Role as a Mitotic Kinesin Inhibitor in Cancer Research

A significant area of investigation for compounds structurally related to this compound is in oncology, specifically as inhibitors of mitotic kinesins. These motor proteins are essential for the proper segregation of chromosomes during cell division (mitosis), and their inhibition is a validated strategy for cancer therapy.

Kinesin family member 18A (Kif18A) is a motor protein that plays a critical role in aligning chromosomes at the metaphase plate during mitosis. nih.govnih.gov Inhibition of Kif18A's ATPase activity disrupts its function, leading to severe mitotic defects. google.com Small-molecule inhibitors of Kif18A have been shown to induce mitotic cell arrest, which can trigger cell death through apoptosis or mitotic catastrophe. google.commedchemexpress.com

While this compound itself is not cited as a specific Kif18A inhibitor in the available literature, its diaryl structure is characteristic of many small-molecule enzyme inhibitors. The mechanism of such inhibitors often involves binding to the motor domain of the kinesin, preventing ATP hydrolysis and, consequently, its movement along microtubules. medchemexpress.com This leads to a failure of chromosomes to align properly, activating the spindle assembly checkpoint and halting the cell cycle in mitosis. nih.govnih.gov This prolonged mitotic arrest ultimately results in cell death.

InhibitorTargetIC₅₀ (µM)Effect in Cells
KIF18A-IN-4 KIF18A6.16Induces multipolar spindle arrays in mitosis.
Data for a known KIF18A inhibitor, KIF18A-IN-4. medchemexpress.com

The inhibition of Kif18A has profound implications for cancer therapy, particularly for tumors characterized by chromosomal instability (CIN). nih.govnih.gov CIN is a hallmark of many aggressive cancers, including certain types of breast and ovarian cancer, where cells frequently mis-segregate chromosomes. nih.gov These cancer cells are often more dependent on proteins like Kif18A for their survival compared to normal, healthy cells.

By targeting Kif18A, it is possible to selectively kill these chromosomally unstable cancer cells while having minimal effect on normal, healthy cells. nih.govnih.govbroadinstitute.org This targeted approach offers a significant advantage over traditional chemotherapies, such as taxanes, which broadly target all dividing cells and lead to significant side effects. nih.gov The inhibition of Kif18A activates the mitotic checkpoint, leading to apoptosis and a reduction in tumor growth, as demonstrated in preclinical models of high-grade serous ovarian and triple-negative breast cancer. nih.govnih.gov This strategy represents a promising therapeutic avenue for selectively targeting cancer cell vulnerabilities.

Immunomodulatory Effects and Cellular Differentiation Studies

The immune system, particularly dendritic cells (DCs), plays a crucial role in orchestrating anti-tumor responses. The differentiation and maturation of these cells are key to initiating an effective immune attack against cancer. Small molecules can influence these pathways, representing another potential therapeutic angle.

Dendritic cells are potent antigen-presenting cells that are critical for initiating T-cell-mediated immunity. nih.govfrontiersin.org They develop from hematopoietic stem cells in the bone marrow and differentiate into mature DCs upon encountering inflammatory signals or pathogens. This process can be modulated by various pharmacological agents.

While there is no specific data on this compound, studies with immunomodulatory cocktails have shown that small molecules can significantly influence the differentiation of DCs from precursor cells. nih.govfrontiersin.org For instance, certain protocols use a combination of growth factors like GM-CSF with small molecules such as prostaglandins (B1171923) (PGE1, PGE2) to drive the differentiation of monocytes or even leukemic blasts into mature, functional dendritic cells. nih.govfrontiersin.org Conversely, other compounds could potentially inhibit this process, which might be relevant in the context of autoimmune diseases where a dampening of the immune response is desired. The ability of small molecules to interfere with the signaling pathways that govern DC differentiation highlights a potential mechanism for immunomodulation that could be possessed by this compound or its analogues.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Correlation of Structural Modifications with Observed Biological Responses

SAR studies on related phenoxy-containing compounds demonstrate that modifications to either aromatic ring or the linker can significantly alter biological activity. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives investigated for antiplasmodial activity, the nature of the substituent on the phenoxy ring was found to be a critical determinant of potency. mdpi.com

Key findings from analogues highlight that:

Aryloxy Substituent: The presence of an aryloxy substituent is generally favorable for activity. Replacing a 4-fluorophenoxy group with a simple hydrogen atom resulted in a moderate decrease in antiplasmodial activity. mdpi.com

Substituent Position: The position of substituents on the benzamide (B126) ring dramatically influences efficacy. In one study, a para-substituted analogue showed the highest activity and selectivity of all tested compounds, while the corresponding meta-substituted derivative was only moderately active. mdpi.com

Linker and Terminal Groups: Modifications to other parts of the molecule, such as replacing piperazinyl moieties with amino groups, can lead to a remarkable decrease in activity, indicating that the entire molecular scaffold contributes to the biological effect. mdpi.com

Table 1: Correlation of Structural Changes in Analogous Compounds with Biological Activity

Compound Series Structural Modification Observed Biological Effect Reference
2-Phenoxybenzamides Replacement of 4-fluorophenoxy with Hydrogen Moderate decrease in antiplasmodial activity mdpi.com
2-Phenoxybenzamides Replacement of 4-fluorophenoxy with 4-phenoxy Distinct decrease in antiplasmodial activity mdpi.com
2-Phenoxybenzamides Shift of N-Boc piperazinyl from meta to para position Significant increase in antiplasmodial activity and selectivity mdpi.com
Thiosemicarbazides Presence of halophenyl substituents Beneficial for antibacterial potential mdpi.com

Influence of Substituent Effects on Specific Biological Activities (e.g., Antibacterial Activity)

The nature and position of substituents on the phenyl rings of diphenyl ether analogues play a pivotal role in defining their antibacterial spectrum and potency. The electronic properties (electron-donating or electron-withdrawing) and steric characteristics of these substituents are key.

For example, studies on diphenyl ether-linked quinolone derivatives revealed that certain substituents could enhance activity against resistant bacterial strains. researchgate.net

Three compounds in one study demonstrated excellent activity against ciprofloxacin-resistant S. aureus with MIC values ranging from 0.125-0.5 μg mL-1. researchgate.net

Another compound displayed remarkable antibiofilm activity, which was 50 times lower than that of ciprofloxacin. researchgate.net

Prodrug Strategies and Hypoxia-Activated Mechanisms

The 4-nitrophenyl moiety of this compound is a key structural feature that enables its potential use in advanced therapeutic strategies, particularly as a hypoxia-activated prodrug (HAP). nih.govnih.gov This approach leverages the unique microenvironment of solid tumors, which are often characterized by regions of low oxygen concentration (hypoxia). researchgate.net

Selective Cytotoxin Release in Tumor Hypoxic Microenvironments

The core principle of this strategy involves designing a non-toxic or less-toxic prodrug that undergoes selective activation under hypoxic conditions to release a potent cytotoxic agent directly within the tumor. nih.gov The nitroaromatic group, such as the 4-nitrophenyl group in the title compound, serves as an ideal "trigger" for this process. nih.gov

The mechanism proceeds as follows:

Bioreduction: In the low-oxygen environment of a tumor, ubiquitous reductase enzymes (e.g., NADPH:cytochrome P450 reductase) can reduce the nitro group (NO₂) through a series of steps to form highly reactive intermediates like hydroxylamine (B1172632) (NHOH) and eventually an amine (NH₂). nih.gov This reduction is generally suppressed in healthy, well-oxygenated tissues.

Triggered Release: The electronic changes resulting from nitro-group reduction can trigger the fragmentation of the rest of the molecule. nih.gov For instance, 4-nitrobenzyl carbamate (B1207046) derivatives have been designed as HAPs that, upon reduction, release potent DNA alkylating agents. nih.gov

Targeted Cytotoxicity: The released active drug exerts its cytotoxic effect directly on the surrounding tumor cells. This localized activation minimizes systemic toxicity and damage to healthy tissues. nih.gov

Studies with prodrugs like KS119, which contains a 4-nitrophenyl group, have demonstrated the viability of this approach. KS119 was shown to selectively kill hypoxic cancer cells with minimal toxicity to cells in a normal oxygen environment. nih.gov This selective action makes the nitrophenyl ether scaffold a promising platform for developing targeted cancer therapies. researchgate.netnih.gov

Mechanistic Toxicology and Biotransformation Pathways

Understanding the metabolic fate of a xenobiotic compound like this compound is essential for assessing its toxicological profile. While specific data on the complete biotransformation of this exact molecule is limited, its metabolism can be reliably predicted based on studies of its close structural analogue, 1-chloro-2-nitrobenzene (B146284). oecd.orgnih.gov

Identification of Metabolic Routes and Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The biotransformation of this compound in the body likely involves several key enzymatic reactions. The primary metabolic routes for the analogous 1-chloro-2-nitrobenzene consist of the reduction of the nitro group and hydroxylation of the benzene (B151609) ring. oecd.orgnih.gov

The expected metabolic pathway would include:

Nitroreduction: The nitro group is reduced to form a highly reactive hydroxylamine intermediate, which is then further reduced to an amino group, yielding an aminophenoxy-benzene derivative. nih.gov

Hydroxylation: The aromatic rings can undergo hydroxylation, creating phenolic metabolites. nih.gov

Ether Cleavage: The ether bond may be cleaved, leading to the formation of 2-chlorophenol (B165306) and 4-nitrophenol (B140041), which then enter their respective metabolic pathways.

Conjugation: The resulting hydroxyl and amino groups are highly susceptible to Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. The main conjugation pathways are:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to hydroxyl groups. oecd.orgnih.gov

Sulfation: The addition of a sulfonate group, mediated by sulfotransferases (SULTs), to hydroxyl groups. oecd.orgnih.gov

The resulting aminophenols and nitrophenols are primarily excreted as glucuronic acid and sulfuric acid conjugates. oecd.orgnih.gov Some metabolites, like the corresponding chloroaniline, may also be excreted in an unconjugated form. nih.gov

Table 2: Predicted Metabolites and Conjugation Reactions of this compound based on Analogues

Initial Compound/Intermediate Metabolic Reaction Resulting Metabolite Conjugation Reaction Final Product Reference
This compound Nitroreduction 1-Chloro-2-(4-aminophenoxy)benzene Glucuronidation/Sulfation Conjugated aminophenol oecd.orgnih.gov
This compound Ring Hydroxylation Hydroxylated derivatives Glucuronidation/Sulfation Conjugated hydroxylated derivatives oecd.orgnih.gov
2-Chlorophenol (from ether cleavage) - 2-Chlorophenol Glucuronidation/Sulfation 2-Chlorophenyl glucuronide/sulfate oecd.orgnih.govnih.gov
4-Nitrophenol (from ether cleavage) - 4-Nitrophenol Glucuronidation/Sulfation 4-Nitrophenyl glucuronide/sulfate oecd.orgnih.govnih.gov
4-Aminophenol (from nitroreduction) - 4-Aminophenol Glucuronidation/Sulfation 4-Aminophenyl glucuronide/sulfate oecd.orgnih.gov

Evaluation of Genotoxic Potential (e.g., Mutagenicity, Clastogenicity, DNA Damage Induction)

The genotoxic potential of nitroaromatic compounds, including analogues of this compound, has been a subject of investigation to understand their capacity to interact with genetic material and induce mutations or chromosomal damage. Studies on related compounds such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene (B41953) provide insights into the potential genotoxic mechanisms of this class of chemicals.

Mutagenicity: Investigations into the mutagenic activity of 1-chloro-2-nitrobenzene have shown varied results, which is a common characteristic of nitroaromatic compounds. oecd.org In bacterial test systems, 1-chloro-2-nitrobenzene exhibited weak mutagenic activity. oecd.org However, this mutagenicity was not observed in mammalian cell test systems in vitro or in Drosophila melanogaster. oecd.org Another related compound, 1-chloro-4-nitrobenzene, has demonstrated mutagenic effects in some, but not all, Salmonella typhimurium mutagenesis assays. ca.gov The mutagenicity of compounds like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) in Salmonella typhimurium strain TA98 has been shown to be dependent on the reduction of the nitro group to a hydroxylamine, which is then acetylated to form a reactive nitrenium ion that is considered the ultimate mutagen. nih.gov This suggests that the metabolic activation of the nitro group is a critical step in the mutagenic potential of these compounds.

Clastogenicity: Clastogenicity refers to the ability of a substance to cause structural changes in chromosomes. In vitro studies with mammalian cells have indicated that 1-chloro-2-nitrobenzene possesses weak clastogenic activity. oecd.org It has been shown to induce an increase in sister chromatid exchanges, although the biological significance of this finding is not yet fully understood. oecd.org Similarly, 1-chloro-4-nitrobenzene has been found to produce chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells. ca.gov

DNA Damage Induction: The induction of DNA damage is a key indicator of genotoxicity. Intraperitoneal injection of 1-chloro-2-nitrobenzene in mice resulted in detectable DNA damage in the liver and kidneys. oecd.org Furthermore, 1-chloro-4-nitrobenzene has been shown to cause DNA strand breaks in mammalian cells both in vitro and in vivo. ca.gov The metabolites of benzene, such as p-benzoquinone (BQ) and 1,2,4-benzenetriol (B23740) (BT), have been demonstrated to induce DNA single-strand breaks in bone marrow cells in vitro. nih.gov This highlights the role of metabolic byproducts in mediating DNA damage. The generation of reactive oxygen species (ROS) is a proposed mechanism for this DNA damage, as these highly reactive molecules can lead to DNA fragmentation. frontiersin.org

Table 1: Summary of Genotoxic Potential of Analogous Compounds

Compound Test System Genotoxic Effect Finding Reference
1-Chloro-2-nitrobenzene Bacterial systems Mutagenicity Weakly mutagenic oecd.org
1-Chloro-2-nitrobenzene Mammalian cells (in vitro) Mutagenicity Not mutagenic oecd.org
1-Chloro-2-nitrobenzene Drosophila melanogaster Mutagenicity Not mutagenic oecd.org
1-Chloro-2-nitrobenzene Mammalian cells (in vitro) Clastogenicity Weakly clastogenic, induced sister chromatid exchanges oecd.org
1-Chloro-2-nitrobenzene Mice (in vivo) DNA Damage Induced DNA damage in liver and kidney oecd.org
1-Chloro-4-nitrobenzene Salmonella typhimurium Mutagenicity Mutagenic in some tests ca.gov
1-Chloro-4-nitrobenzene Mammalian cells (in vitro) Clastogenicity Induced chromosomal aberrations and sister chromatid exchanges ca.gov
1-Chloro-4-nitrobenzene Mammalian cells (in vitro & in vivo) DNA Damage Induced DNA strand breaks ca.gov
1-Chloro-2,4-dinitrobenzene Salmonella typhimurium Mutagenicity Mutagenic nih.gov

Understanding of Methemoglobinemia Induction and Related Oxidative Stress Mechanisms

A significant toxicological effect associated with exposure to nitroaromatic compounds is the induction of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which impairs oxygen transport. This is often linked to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov

Studies on analogues like 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene have shown that methemoglobinemia is a sensitive parameter of toxicity. oecd.org For instance, in subchronic inhalation studies with rats, 1-chloro-2-nitrobenzene led to elevated methemoglobin levels and oxidative damage to red blood cells from the early stages of exposure. oecd.org Similarly, dose-related increases in methemoglobin levels were observed in rats exposed to 1-chloro-4-nitrobenzene. ca.gov The primary symptom following acute oral application of 1-chloro-2-nitrobenzene is a cyanotic appearance, which is indicative of methemoglobinemia. oecd.org

The underlying mechanism for methemoglobinemia induction involves the metabolic reduction of the nitro group of these compounds to nitroso, hydroxylamino, and amino derivatives. These metabolites can then participate in redox cycling, leading to the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. This process simultaneously generates ROS, such as superoxide (B77818) anions. frontiersin.org

This increase in ROS can overwhelm the antioxidant defense systems of the cell, which include enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidases. mdpi.com The resulting oxidative stress can lead to further cellular damage, including lipid peroxidation, protein modification, and DNA damage. frontiersin.org The observation of oxidative erythrocyte injury and the accumulation of hemosiderin (an iron-storage complex) in the liver and spleen of animals exposed to 1-chloro-4-nitrobenzene further supports the role of oxidative stress in the toxicity of these compounds. ca.gov

Investigation of Organ-Specific Toxicity Profiles and Target Organs (e.g., Spleen, Liver, Kidney, Reproductive Organs)

Exposure to nitroaromatic compounds can lead to toxicity in various organs. The spleen, liver, kidney, and reproductive organs have been identified as potential targets for compounds structurally related to this compound.

Spleen: The spleen is a common target organ for toxicity induced by these compounds, often secondary to effects on red blood cells. In animals exposed to 1-chloro-2-nitrobenzene, darkened spleens were reported. oecd.org Subchronic inhalation studies revealed significantly increased absolute and relative spleen weights in male rats. oecd.org Similarly, exposure to 1-chloro-4-nitrobenzene resulted in increased severity of extramedullary hematopoiesis (blood cell production outside the bone marrow) and hemosiderosis (iron deposition) in the spleens of rats. ca.gov These effects are consistent with the spleen's role in clearing damaged red blood cells from circulation, which are more abundant due to oxidative injury and methemoglobinemia.

Liver: The liver, being the primary site of metabolism, is also a target for toxicity. Following oral administration of 1-chloro-2-nitrobenzene to rats, a jaundiced liver was observed at autopsy in some cases. oecd.org Subchronic inhalation studies showed increased absolute and relative liver weights in male rats. oecd.org In mice, 1-chloro-2-nitrobenzene induced liver tumors. oecd.org For 1-chloro-4-nitrobenzene, hepatocytomegaly (enlarged liver cells) with slight focal necrosis was observed in mice, and it also produced hepatocellular tumors in male mice at a low dose. ca.gov These findings suggest that the liver is susceptible to both non-neoplastic and neoplastic changes following exposure to these chemicals.

Kidney: The kidneys are also affected by these compounds. Darkened kidneys were noted in animals that died after acute exposure to 1-chloro-2-nitrobenzene. oecd.org In subchronic inhalation studies, male rats exposed to 1-chloro-2-nitrobenzene had increased relative right kidney weights. oecd.org Furthermore, intraperitoneal injection of this compound into mice caused DNA damage in the kidneys. oecd.org Following oral administration of 1-chloro-4-nitrobenzene, the highest tissue concentrations after 24 hours were found in fat, followed by red blood cells, kidney, liver, and spleen. ca.govnih.gov

Reproductive Organs: There is some evidence to suggest that male reproductive organs may be affected. Following 13 weeks of inhalation exposure to 1-chloro-2-nitrobenzene, effects on the reproductive organs were observed in male F344/N rats and B6C3F1 mice. oecd.org However, a continuous breeding study in a different strain of mice (Swiss CD-1) using oral administration did not show reproductive toxicity, despite other signs of systemic toxicity. oecd.org For 1-chloro-4-nitrobenzene, studies have indicated decreased spermatogenesis in rats at high exposure levels. oecd.org

Table 2: Summary of Organ-Specific Toxicity of Analogous Compounds

Compound Species Route of Exposure Target Organ Observed Effects Reference
1-Chloro-2-nitrobenzene Rat Acute Oral Spleen, Kidney Darkened organs oecd.org
1-Chloro-2-nitrobenzene Rat (male) Subchronic Inhalation Spleen, Liver, Kidney Increased organ weights oecd.org
1-Chloro-2-nitrobenzene Mouse Inhalation Liver Tumor induction oecd.org
1-Chloro-2-nitrobenzene Rat, Mouse (male) Subchronic Inhalation Reproductive Organs Affected reproductive organs oecd.org
1-Chloro-4-nitrobenzene Rat Inhalation Spleen Extramedullary hematopoiesis, hemosiderosis ca.gov
1-Chloro-4-nitrobenzene Mouse Oral Liver Hepatocytomegaly, focal necrosis, tumor induction (males) ca.gov
1-Chloro-4-nitrobenzene Rat Inhalation Reproductive Organs Decreased spermatogenesis oecd.org

Environmental Fate, Ecotoxicity, and Degradation Pathways of 1 Chloro 2 4 Nitrophenoxy Benzene

Environmental Persistence and Partitioning Behavior

The environmental persistence and partitioning of 1-chloro-2-(4-nitrophenoxy)benzene are governed by its resistance to breakdown and its distribution across various environmental compartments.

Assessment of Biodegradation Resistance and Microbial Metabolism Pathways

The initial steps in the breakdown of related chlorinated nitroaromatic compounds often involve the reduction of the nitro group to an amino group. nih.gov For instance, the bacterium Comamonas sp. strain LW1 utilizes 1-chloro-4-nitrobenzene (B41953) as a sole source of carbon, nitrogen, and energy, initiating degradation by reducing the nitro group. nih.gov This process can lead to the formation of various intermediates, including chlorophenols and aminophenols. nih.gov It is plausible that this compound could undergo analogous transformations.

Fungal species have also demonstrated the capacity to degrade halogenated nitroaromatic compounds. For example, Caldariomyces fumago has been shown to degrade chlorinated and fluorinated nitrophenols, highlighting the potential for fungal-mediated remediation of environments contaminated with such compounds. mdpi.com

Hydrolytic Stability under Diverse Environmental Conditions

Specific experimental data on the hydrolytic stability of this compound is not currently available. However, the chemical structure of diphenyl ethers suggests a general resistance to hydrolysis under typical environmental pH and temperature conditions. ntis.gov The ether linkage is known to be chemically stable. For related compounds like 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene, hydrolysis is not considered a significant environmental fate process. nih.govnih.gov Given the structural similarities, it can be inferred that this compound is likely to be hydrolytically stable in the environment.

Distribution and Accumulation in Environmental Compartments (e.g., Hydrosphere, Atmosphere, Soil, Sediment)

The distribution of this compound in the environment is influenced by its physical and chemical properties. While specific experimental data for this compound are limited, information on analogous compounds can provide estimations. For instance, 1-chloro-2-nitrobenzene has a Log Kow of 2.24, suggesting a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter in soil and sediment. oecd.org Mackay fugacity modeling for 1-chloro-2-nitrobenzene indicates that water (65.4%) and air (32.9%) are the main target compartments. oecd.org

Polybrominated diphenyl ethers (PBDEs), which share the diphenyl ether backbone, are known to be hydrophobic and bioaccumulative, with a tendency to partition to sediment and soil. nih.gov Given that this compound also possesses a halogenated and nitrated aromatic structure, a similar partitioning behavior is expected, leading to its potential accumulation in soil and sediment. The persistence of such compounds in these compartments can be long-term, posing a risk to benthic organisms and potentially entering the food chain. nih.gov

Photodegradation Kinetics and Mechanisms in Environmental Media

Photodegradation, both direct and indirect, is a key process that can contribute to the breakdown of this compound in the environment.

Indirect Photolysis via Reaction with Hydroxyl Radicals in the Atmosphere

The primary mechanism for the atmospheric degradation of many organic compounds is their reaction with photochemically produced hydroxyl (OH) radicals. noaa.gov While direct experimental data for the reaction of this compound with OH radicals are unavailable, an estimation can be made based on related compounds. For 1-chloro-2-nitrobenzene, the estimated atmospheric half-life due to reaction with OH radicals is approximately 94 days. nih.gov This suggests that this compound is likely to be moderately persistent in the atmosphere, allowing for potential long-range transport.

Direct Photodegradation Pathways in Aqueous Environments

Direct photolysis can be a significant degradation pathway for compounds that absorb light in the solar spectrum (wavelengths >290 nm). Studies on 4,4'-dibrominated diphenyl ether have shown that it undergoes photodegradation in aqueous solutions, following pseudo-first-order kinetics. nih.gov The degradation pathways include debromination and cleavage of the ether bond, leading to the formation of various photoproducts such as brominated diphenyl ethers, diphenyl ether, and dibenzofuran (B1670420). nih.gov

For 1-chloro-4-nitrobenzene, weak absorption of UV light above 290 nm suggests a potential for direct photolysis in water and air. nih.gov Similarly, the irradiation of 1-chloro-2-nitrobenzene has been shown to form 2-chloro-6-nitrophenol (B183082) and 2-chlorophenol (B165306). nih.gov It is therefore plausible that this compound will also undergo direct photodegradation in aqueous environments when exposed to sunlight, likely involving cleavage of the ether linkage and transformations of the nitro and chloro substituents. The quantum yield for such reactions would be a critical parameter for determining the environmental lifetime of the compound in sunlit surface waters, however, this data is not currently available for this compound.

Bioaccumulation and Geoaccumulation Potential in Ecosystems

There is currently a lack of specific experimental data on the bioaccumulation and geoaccumulation of this compound in ecosystems.

For related compounds, such as 1-chloro-2-nitrobenzene, studies have been conducted. Measured bioconcentration factors (BCF) for 1-chloro-2-nitrobenzene in fish (Cyprinus carpio) were found to be in the range of 7.0 to 22.3, suggesting a low potential for bioaccumulation in aquatic organisms. oecd.org The soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil, has been calculated for 1-chloro-2-nitrobenzene as 315.5, classifying it as a substance with medium geoaccumulation properties. oecd.org However, these data pertain to a different, though related, chemical and may not be representative of this compound's behavior.

Table 1: Bioaccumulation and Geoaccumulation Data for Related Compounds

Compound Parameter Value Species/Method Indication Source
1-Chloro-2-nitrobenzene Bioconcentration Factor (BCF) 7.0 - 22.3 Cyprinus carpio (Fish) No significant bioaccumulation potential oecd.org

Remediation and Treatment Strategies for Environmental Contamination

Specific research on remediation and treatment strategies for environmental contamination by this compound has not been identified. The following subsections discuss general approaches and findings for related nitroaromatic and chlorinated compounds.

Efficiency of Removal in Wastewater Treatment Systems

Direct data on the removal efficiency of this compound in wastewater treatment systems is unavailable. For the related compound 1-chloro-2-nitrobenzene, it is reported to be not readily biodegradable in standard tests. oecd.org However, at one industrial production and processing site, removal rates of over 95% were observed in the wastewater treatment plant, indicating that adapted microbial cultures may be capable of degrading it. oecd.org This suggests that specialized or adapted biological treatment systems could potentially be effective, though this cannot be directly extrapolated to this compound without specific studies. oecd.org

Application of Advanced Oxidation Processes for Environmental Remediation

There are no specific studies found on the application of Advanced Oxidation Processes (AOPs) for the remediation of this compound.

However, AOPs have been extensively studied for other chlorinated and nitrated aromatic compounds. For instance, a comparative study on 4-chloro-2-nitrophenol (B165678) (4C-2-NP) evaluated several AOPs, including UV, H₂O₂, UV/H₂O₂, Fenton, UV/Fenton, and UV/TiO₂. nih.govcapes.gov.br The degradation efficiency followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.govcapes.gov.br The UV/Fenton process was found to be the most effective for the partial mineralization of 4C-2-NP. nih.govcapes.gov.br Such processes generate highly reactive hydroxyl radicals that can break down complex organic molecules. These findings indicate that AOPs are a promising technology for the degradation of persistent organic pollutants, and could potentially be applied to this compound, although experimental validation is required.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Chloro-2-nitrobenzene
4-chloro-2-nitrophenol
Hydrogen peroxide

Emerging Research Areas and Future Directions for 1 Chloro 2 4 Nitrophenoxy Benzene

Design and Synthesis of Novel Derivatives with Tailored Physicochemical and Biological Profiles

The core structure of 1-Chloro-2-(4-nitrophenoxy)benzene presents a versatile scaffold for the synthesis of a new generation of molecules with customized properties. The presence of the nitro group, the chloro substituent, and the ether linkage offers multiple sites for chemical modification, enabling the fine-tuning of electronic, steric, and bioactive characteristics.

A key area of exploration lies in the catalytic reduction of the nitro group to an amine, which would transform the molecule into various phenoxyaniline (B8288346) derivatives. These derivatives are known precursors to a range of biologically active compounds, including pharmaceuticals and agrochemicals. For instance, the resulting 2-(2-aminophenoxy)aniline could serve as a building block for the synthesis of novel heterocyclic compounds, such as benzodiazepines or quinoxalines, which are classes of drugs with a broad spectrum of therapeutic applications.

Furthermore, the strategic manipulation of the chlorine atom through nucleophilic aromatic substitution reactions opens pathways to introduce a wide array of functional groups. This could lead to the development of derivatives with enhanced biological activities, such as antimicrobial or anticancer properties. Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in rationally designing these new molecules to optimize their desired biological effects while minimizing potential toxicity.

Applications in Advanced Materials Science and Functional Polymers

The unique electronic and structural features of this compound make it a candidate for the development of advanced materials and functional polymers. The aromatic rings and the polar nitro group can impart desirable thermal stability and specific optical or electronic properties to polymeric structures.

One promising avenue is the use of this compound as a monomer or a precursor for the synthesis of high-performance polyethers or polyetherimides. These classes of polymers are known for their excellent thermal and chemical resistance, making them suitable for applications in the aerospace and electronics industries. The incorporation of the chloro and nitro functionalities could further enhance properties such as flame retardancy or dielectric constant.

Additionally, the potential for this molecule to be transformed into chromophoric or fluorophoric derivatives suggests its utility in the creation of novel dyes and pigments. The extended π-system that can be generated through further chemical modifications could lead to materials with interesting photophysical properties, suitable for use in organic light-emitting diodes (OLEDs) or as sensors.

Implementation of Green Chemistry Principles in Synthesis and Application

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis and application of this compound and its derivatives are no exception. Research in this area will focus on developing more environmentally benign and efficient synthetic routes.

This includes the exploration of catalytic systems that can replace traditional stoichiometric reagents, thereby reducing waste generation. For example, the use of heterogeneous catalysts for the reduction of the nitro group or for nucleophilic substitution reactions could allow for easier catalyst recovery and reuse. The development of solvent-free or aqueous-based reaction conditions is another critical aspect of greening the synthesis processes associated with this compound.

Furthermore, the application of biocatalysis, using enzymes or whole-cell systems, for the transformation of this compound represents a significant future direction. Enzymes could offer high selectivity and operate under mild conditions, leading to cleaner and more sustainable manufacturing processes for its derivatives.

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences

A comprehensive understanding of the life cycle of this compound and its derivatives necessitates an interdisciplinary research approach. This involves a synergistic integration of chemical, biological, and environmental sciences to assess its potential impacts and to design safer and more sustainable alternatives.

Toxicological studies are crucial to evaluate the potential adverse effects of the parent compound and its degradation products on human health and the environment. This includes assessing its persistence, bioaccumulation potential, and mechanisms of toxicity. Such data is vital for conducting thorough risk assessments and for guiding the design of safer chemical alternatives.

Environmental fate and biodegradation studies will shed light on how this compound behaves in different environmental compartments. Understanding its transformation pathways, whether through biotic or abiotic processes, is essential for predicting its environmental impact and for developing effective remediation strategies if required. The integration of these findings with chemical synthesis will enable a "benign by design" approach, where environmental and biological considerations are incorporated into the molecular design process from the outset.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS). A nitro group on the benzene ring enhances electrophilicity, enabling substitution. For example, reacting 4-nitrophenol with 1-chloro-2-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours facilitates ether bond formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product .
  • Validation : Monitor reaction progress using TLC and confirm structure via 1^1H/13^13C NMR and FT-IR (e.g., nitro group stretching at ~1520 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H NMR identifies aromatic proton environments (e.g., deshielded protons near nitro groups at δ 8.2–8.5 ppm). 13^13C NMR confirms carbon connectivity, including nitro-substituted carbons (δ ~148 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ at m/z 264.02 (C12_{12}H7_7ClNO3_3).
  • X-ray Diffraction (XRD) : Resolves crystal structure and dihedral angles between aromatic rings .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use fume hoods and closed systems to avoid inhalation/contact.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in amber glass at 2–8°C under inert gas to prevent degradation.
  • In case of spills, neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights : The electron-withdrawing nitro group activates the chloro substituent for Suzuki-Miyaura coupling. Kinetic studies (GC-MS monitoring) show higher reactivity with aryl boronic acids bearing electron-donating groups. Density Functional Theory (DFT) calculations predict transition-state stabilization via resonance effects .
  • Experimental Design : Optimize catalyst (Pd(PPh3_3)4_4), base (Cs2_2CO3_3), and solvent (toluene/EtOH) ratios using Design of Experiments (DoE) .

Q. What thermodynamic properties govern the stability of this compound under varying conditions?

  • Data :

  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 220°C (ΔH = 145 kJ/mol).
  • Solubility : LogP = 3.2 (octanol/water), indicating hydrophobicity. Use Hansen Solubility Parameters to optimize solvent selection for recrystallization .
    • Contradictions : Discrepancies in melting points (reported 92–95°C vs. 89°C) suggest polymorphism; validate via Hot-Stage Microscopy .

Q. How can computational modeling predict the environmental adsorption behavior of this compound?

  • Approach :

  • Molecular Dynamics (MD) : Simulate interactions with indoor surfaces (e.g., silica, cellulose). Adsorption free energy (ΔGads_{ads}) correlates with nitro group polarity .
  • QSPR Models : Relate molecular descriptors (polar surface area, H-bond acceptors) to bioaccumulation potential .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Pharmacophore Development : The nitro group serves as a hydrogen-bond acceptor in enzyme inhibition assays (e.g., nitroreductase targeting).
  • Case Study : Derivative libraries screened against Mycobacterium tuberculosis show MIC90_{90} values of 12.5 µg/mL, suggesting antitubercular lead potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.